Enhanced Acidity vs. 5-Chlorosalicylic Acid and Salicylic Acid
The predicted pKa of 5-chloro-2-hydroxy-3-iodobenzoic acid (2.45) is significantly lower than that of its non-iodinated analog 5-chlorosalicylic acid (pKa ≈ 2.72, predicted) and markedly lower than unsubstituted salicylic acid (pKa ≈ 2.97, experimental), reflecting the electron-withdrawing effect of the iodine substituent . This increased acidity enhances solubility at physiological pH and alters metal-chelation capacity, which is critical for pharmaceutical salt formation and biological target engagement.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa ≈ 2.45 (predicted) |
| Comparator Or Baseline | 5-Chlorosalicylic acid: pKa ≈ 2.72 (predicted); Salicylic acid: pKa ≈ 2.97 (experimental) |
| Quantified Difference | ΔpKa = -0.27 vs. 5-chlorosalicylic acid; ΔpKa = -0.52 vs. salicylic acid |
| Conditions | Predicted values from Chembase (ACD/Labs algorithm); experimental salicylic acid pKa from literature |
Why This Matters
A lower pKa translates to higher aqueous solubility of the conjugate base, potentially improving in vivo bioavailability and facilitating salt formation for drug candidates compared to less acidic analogs.
- [1] Chembase.cn. 5-Chloro-2-hydroxy-3-iodobenzoic acid – Predicted Properties. ChemBase ID: 120403. View Source
- [2] PubChem. 5-Chlorosalicylic acid (CAS 321-14-2) – pKa Prediction; Salicylic acid (CAS 69-72-7) – Experimental pKa. View Source
